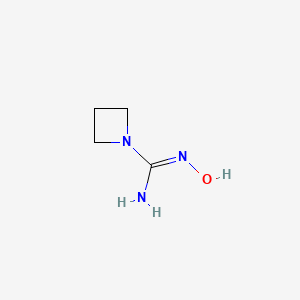
N'-Hydroxyazetidine-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Hydroxyazetidine-1-carboximidamide is a chemical compound with the molecular formula C₄H₉N₃O It is a member of the azetidine family, which is known for its four-membered ring structure containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxyazetidine-1-carboximidamide typically involves the reaction of azetidine with hydroxylamine and a suitable carboximidamide precursor. One common method is the photochemical flow synthesis, which utilizes a Norrish-Yang cyclization reaction. This method allows for the efficient production of 3-hydroxyazetidines, which can then be further modified to produce N’-Hydroxyazetidine-1-carboximidamide .
Industrial Production Methods
Industrial production methods for N’-Hydroxyazetidine-1-carboximidamide are not well-documented in the literature. the scalability of the photochemical flow synthesis method suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxyazetidine-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines .
Scientific Research Applications
N’-Hydroxyazetidine-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N’-Hydroxyazetidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyazetidine-3-carboxamide: Another member of the azetidine family with similar structural features.
Piperine-carboximidamide hybrids: Compounds that combine the azetidine ring with other functional groups for enhanced biological activity.
Uniqueness
N’-Hydroxyazetidine-1-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C4H9N3O |
|---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
N'-hydroxyazetidine-1-carboximidamide |
InChI |
InChI=1S/C4H9N3O/c5-4(6-8)7-2-1-3-7/h8H,1-3H2,(H2,5,6) |
InChI Key |
TVXHFLCDNYBPGF-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(C1)/C(=N/O)/N |
Canonical SMILES |
C1CN(C1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




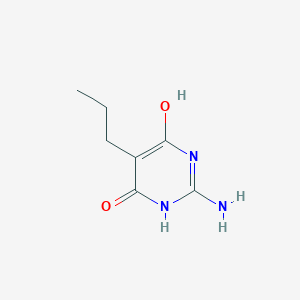
amine](/img/structure/B13305664.png)
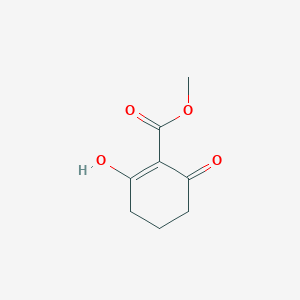
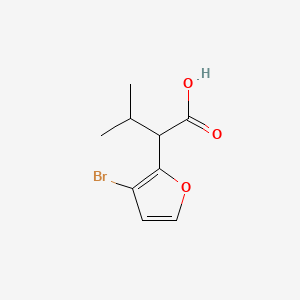
![2-Methyl-1-[(4-methylcyclohexyl)amino]propan-2-ol](/img/structure/B13305685.png)
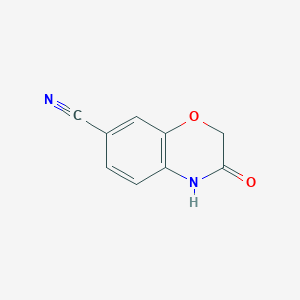


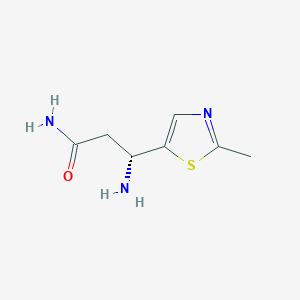

![3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B13305732.png)

